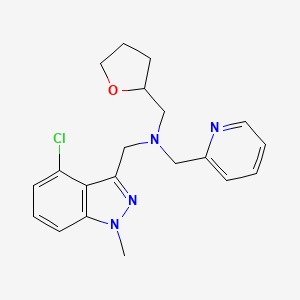
2-chloro-N-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)isonicotinamide is a chemical compound used in scientific research for its potential therapeutic properties. This compound is also known as ABT-263, and it has been studied extensively for its ability to induce apoptosis in cancer cells.
Mecanismo De Acción
ABT-263 binds to the hydrophobic groove of anti-apoptotic Bcl-2 family proteins, displacing the pro-apoptotic proteins and inducing apoptosis in cancer cells. This mechanism of action has been extensively studied and has led to the development of other Bcl-2 family inhibitors.
Biochemical and Physiological Effects:
ABT-263 has been shown to induce apoptosis in cancer cells, leading to tumor regression in preclinical models. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. However, ABT-263 has also been reported to cause thrombocytopenia, a decrease in platelet count, which limits its clinical use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABT-263 is a potent inhibitor of Bcl-2 family proteins and has been extensively studied in preclinical models of cancer. Its mechanism of action has been well characterized, making it a valuable tool for studying apoptosis in cancer cells. However, its limitations include its potential toxicity and the development of resistance to the drug in cancer cells.
Direcciones Futuras
Future research on ABT-263 could focus on developing more potent and selective inhibitors of Bcl-2 family proteins. This could lead to the development of more effective cancer therapies with fewer side effects. Other future directions could include studying the role of Bcl-2 family proteins in other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, research could focus on identifying biomarkers that predict response to ABT-263 and other Bcl-2 family inhibitors.
Métodos De Síntesis
The synthesis of ABT-263 involves several steps, including the reaction of 4-fluorobenzylamine with 2-chloronicotinoyl chloride to form 2-chloro-N-(4-fluorobenzyl)isonicotinamide. The resulting compound is then reacted with tetrahydrofuran-2-ylmethylamine to form 2-chloro-N-(4-fluorobenzyl)-N-(tetrahydrofuran-2-ylmethyl)isonicotinamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
ABT-263 has been extensively studied for its potential therapeutic properties in cancer treatment. It has been shown to induce apoptosis in cancer cells by inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. ABT-263 has been tested in preclinical models of various types of cancer, including lymphoma, leukemia, and solid tumors. It has also been tested in clinical trials for the treatment of lymphoma and leukemia.
Propiedades
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN2O2/c19-17-10-14(7-8-21-17)18(23)22(12-16-2-1-9-24-16)11-13-3-5-15(20)6-4-13/h3-8,10,16H,1-2,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFGIZWVHLFYVSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(CC2=CC=C(C=C2)F)C(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3-(phenylthio)propan-1-amine](/img/structure/B5905180.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine](/img/structure/B5905188.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5905197.png)
![2-ethoxy-6-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)phenol](/img/structure/B5905204.png)
amino]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5905206.png)
![4-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}-3,5-dimethylisoxazole](/img/structure/B5905225.png)
![1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5905244.png)
![N-(2-{[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}ethyl)isonicotinamide](/img/structure/B5905251.png)
![4-[(diethylamino)methyl]-5-ethyl-N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-furamide](/img/structure/B5905252.png)

![2-fluoro-N-{3-oxo-3-[(2-piperidin-1-ylethyl)amino]propyl}benzamide](/img/structure/B5905275.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-3-ylacetamide](/img/structure/B5905276.png)
![2-({3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B5905284.png)